An In-Depth Technical Guide to Ethyl 4-chlorobenzoylformate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl 4-chlorobenzoylformate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chlorobenzoylformate, also known by its IUPAC name ethyl 2-(4-chlorophenyl)-2-oxoacetate, is an α-keto ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and an ester group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly within the pharmaceutical industry. The presence of a chlorine atom on the phenyl ring further enhances its utility, providing a site for various cross-coupling reactions. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity profile, and its applications in drug discovery, tailored for professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
Ethyl 4-chlorobenzoylformate is typically a colorless to light yellow liquid under standard conditions. A thorough understanding of its physical and chemical properties is paramount for its effective use in a laboratory or industrial setting.
| Property | Value | Source(s) |
| CAS Number | 34966-48-8 | [1] |
| Molecular Formula | C₁₀H₉ClO₃ | [1] |
| Molecular Weight | 212.63 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 85°C at 0.1 mmHg | [3] |
| Density | ~1.25 g/cm³ (Predicted) | |
| InChIKey | BIELZWDKOJZMOG-UHFFFAOYSA-N | [1] |
Synthesis of Ethyl 4-chlorobenzoylformate
The most common and efficient method for the synthesis of Ethyl 4-chlorobenzoylformate is the Friedel-Crafts acylation of chlorobenzene with ethyl chlorooxoacetate (ethyl oxalyl chloride). This reaction is typically catalyzed by a Lewis acid, such as aluminum trichloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through a classic electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the ethyl chlorooxoacetate, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich chlorobenzene ring, followed by deprotonation to restore aromaticity and yield the final product.
Diagram of the Friedel-Crafts acylation mechanism for the synthesis of Ethyl 4-chlorobenzoylformate.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of Ethyl 4-chlorobenzoylformate.[2]
Materials:
-
Chlorobenzene
-
Ethyl chlorooxoacetate
-
Aluminum trichloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve chlorobenzene (1.0 eq) and ethyl chlorooxoacetate (1.4-1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous aluminum trichloride (1.9 eq) portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Carefully pour the mixture into a separatory funnel containing cold water and wash the organic layer.
-
Subsequently, wash the organic layer with a saturated brine solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of petroleum ether:ethyl acetate) to yield Ethyl 4-chlorobenzoylformate as a light-colored oil.[2]
Self-Validation: The purity of the final product should be assessed by techniques such as NMR and mass spectrometry. The presence of starting materials or isomeric byproducts would indicate incomplete reaction or poor regioselectivity, necessitating optimization of reaction time, temperature, or stoichiometry.
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.
-
Ethyl Protons:
-
A triplet around 1.4 ppm (3H), corresponding to the methyl protons (-CH₃), coupled to the adjacent methylene protons.
-
A quartet around 4.4 ppm (2H), corresponding to the methylene protons (-OCH₂-), coupled to the methyl protons.[4]
-
-
Aromatic Protons:
-
The para-substituted chlorophenyl ring will exhibit a characteristic AA'BB' spin system.[5]
-
Two doublets are expected in the aromatic region (7.5-8.0 ppm , 4H). The protons ortho to the electron-withdrawing benzoylformate group will be deshielded and appear further downfield compared to the protons ortho to the chlorine atom.
-
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on all the carbon environments in the molecule.
-
Ethyl Carbons:
-
Aromatic Carbons:
-
Carbonyl Carbons:
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups.
-
C=O Stretching:
-
Two distinct, strong absorption bands are expected for the two carbonyl groups.
-
The ester carbonyl stretch typically appears around 1735-1750 cm⁻¹ .[9]
-
The α-keto group leads to a C=O stretch in the region of 1740-1755 cm⁻¹ .[10] Due to conjugation with the aromatic ring, the ketone carbonyl stretch is expected around 1685-1700 cm⁻¹ .[11]
-
-
C-O Stretching:
-
Strong bands corresponding to the C-O stretching of the ester group will be present in the 1100-1300 cm⁻¹ region.[10]
-
-
Aromatic C-H and C=C Stretching:
-
Para-Substitution Pattern:
Chemical Reactivity
The reactivity of Ethyl 4-chlorobenzoylformate is dominated by its two carbonyl groups and the chlorinated aromatic ring.
Reactions at the Carbonyl Groups
As an α-keto ester, the molecule possesses two electrophilic carbonyl centers.
-
Ketone Reactivity: The ketonic carbonyl is susceptible to nucleophilic attack. It can undergo reactions such as reduction to a secondary alcohol, Grignard reactions to form tertiary alcohols, and Wittig reactions to form alkenes.
-
Ester Reactivity: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and an acid or base catalyst.
Reactions involving the Aromatic Ring
The chlorine atom on the phenyl ring allows for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in building molecular complexity.
Diagram illustrating the reactivity of Ethyl 4-chlorobenzoylformate.
Caption: Key reaction pathways for Ethyl 4-chlorobenzoylformate.
Applications in Drug Development
Chlorine-containing molecules are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing this halogen.[11] The presence of chlorine can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Ethyl 4-chlorobenzoylformate serves as a valuable building block in this context.
A notable application of related α-keto esters is in the synthesis of the antiplatelet agent Clopidogrel (Plavix®) . While the direct synthesis of Clopidogrel does not start from Ethyl 4-chlorobenzoylformate, a key intermediate, methyl α-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate, shares the core structural motif of an ester attached to a carbon which is bonded to a chlorophenyl ring.[13][14] The synthesis of such intermediates often involves the reaction of a chlorophenyl derivative with a glyoxylate or a related two-carbon building block, highlighting the synthetic utility of the structural class to which Ethyl 4-chlorobenzoylformate belongs. Its reactive handles allow for its incorporation into heterocyclic systems, a common feature in many drug molecules.
Safety and Handling
Ethyl 4-chlorobenzoylformate is an irritant and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
Ethyl 4-chlorobenzoylformate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of pharmaceutical lead compounds. Its well-defined synthesis via Friedel-Crafts acylation and the diverse reactivity of its functional groups provide chemists with a powerful tool for molecular design and construction. A thorough understanding of its properties, handling requirements, and reactivity is essential for its safe and effective utilization in research and development.
References
- Fiveable. (n.d.). Para-Disubstituted Benzenes Definition. Fiveable.
- Wang, L., Shen, J., Tang, Y., Chen, Y., Wang, W., Cai, Z., & Du, Z. (2007). Synthetic Improvements in the Preparation of Clopidogrel. Organic Process Research & Development, 11(3), 487–490.
- ACS Figshare. (2007). Synthetic Improvements in the Preparation of Clopidogrel.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.
- Nguyen, H., Khatri, H. R., & Zhu, J. (2013). Reductive Iodonio-Claisen Rearrangement of Iodothiophene Diacetates with Allylsilanes: Formal Synthesis of Plavix®. Tetrahedron Letters, 54(41), 5464–5466.
- Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077.
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
- Sigma-Aldrich. (n.d.). Ethyl 2-(4-chlorophenyl)
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- Química Organica.org. (n.d.).
- Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube.
- Starkey, L. S. (n.d.). 13C NMR Chemical Shifts.
- LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
- A-level Chemistry. (2024, March 20).
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
- Carbonyl - compounds - IR - spectroscopy. (n.d.).
- ResearchGate. (n.d.).
- IR_lectureNotes.pdf. (n.d.).
- Scribd. (n.d.). Key IR Absorptions in Organic Compounds.
- INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION. (2005).
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmaceutical Industry. The Journal of Organic Chemistry, 75(9), 3159–3161.
- Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290.
- PubChem. (n.d.). Ethyl 4-chlorobenzoylformate.
- University College London. (n.d.). Chemical shifts.
- ChemicalBook. (n.d.).
- Digital CSIC. (2013).
- Google Patents. (1988).
- Google Patents. (2003). (12) United States Patent (10)
- NIST. (n.d.).
- ResearchGate. (2018).
- Google Patents. (n.d.).
Sources
- 1. Ethyl 4-chlorobenzoylformate | C10H9ClO3 | CID 2758815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 4-CHLOROBENZOYLFORMATE | 34966-48-8 [m.chemicalbook.com]
- 3. spectra-analysis.com [spectra-analysis.com]
- 4. youtube.com [youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. youtube.com [youtube.com]
- 7. chemistryconnected.com [chemistryconnected.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. derpharmachemica.com [derpharmachemica.com]
